1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE
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Overview
Description
1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Introduction of the Carboxamide Group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid or its derivatives under dehydrating conditions.
Substitution with the 2-Methylcyclohexyl Group: This can be done through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole-4-carboxamide: Lacks the 2-methylcyclohexyl group.
N-(2-Methylcyclohexyl)pyrazole-4-carboxamide: Lacks the trimethyl substitution on the pyrazole ring.
Uniqueness
1,3,5-TRIMETHYL-N~4~-(2-METHYLCYCLOHEXYL)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to the presence of both the trimethyl substitution on the pyrazole ring and the 2-methylcyclohexyl group. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1,3,5-trimethyl-N-(2-methylcyclohexyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9-7-5-6-8-12(9)15-14(18)13-10(2)16-17(4)11(13)3/h9,12H,5-8H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRCWQHWRXZXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=C(N(N=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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